2,6-Bis(methylamino)pyrimidine-4-carboxylic acid

5-HT6 receptor radioligand binding pyrimidine scaffold

This 2,4,6-trisubstituted pyrimidine building block is the direct synthetic precursor of Ro 04-6790, a selective 5-HT₆ antagonist used in CNS behavioral pharmacology. The bis(methylamino) motif delivers a boiling point of 462.4 °C—an ~88 °C advantage over the 2,6-dichloro analog—enabling high-temperature amide couplings or decarboxylative cross-couplings without premature decomposition. Its density of 1.43 g/cm³ improves gravimetric dispensing accuracy in automated parallel-synthesis workflows. Procure this intermediate to build in-house Ro 04-6790 analog libraries and exploit the pyrimidine‑vs‑pyridine scaffold‑hopping SAR.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 16490-29-2
Cat. No. B12921604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(methylamino)pyrimidine-4-carboxylic acid
CAS16490-29-2
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)C(=O)O)NC
InChIInChI=1S/C7H10N4O2/c1-8-5-3-4(6(12)13)10-7(9-2)11-5/h3H,1-2H3,(H,12,13)(H2,8,9,10,11)
InChIKeyVTXWQZSOPUBKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid (CAS 16490-29-2): Sourcing Guide for a Functionalized Pyrimidine-4-carboxylic Acid Building Block


2,6-Bis(methylamino)pyrimidine-4-carboxylic acid (CAS 16490-29-2, molecular formula C₇H₁₀N₄O₂, molecular weight 182.18 g/mol) is a 2,4,6-trisubstituted pyrimidine derivative bearing two methylamino (–NHCH₃) groups at positions 2 and 6 and a carboxylic acid (–COOH) at position 4. This substitution pattern imparts distinct hydrogen-bonding capacity and nucleophilic character compared with dihalo, diamino, or monosubstituted pyrimidine-4-carboxylic acid analogs. The compound serves as the essential synthetic intermediate for the preparation of 4-amino-N-(2,6-bis(methylamino)pyrimidin-4-yl)benzenesulfonamide (Ro 04-6790), a well-characterized 5-HT₆ receptor antagonist pharmacological tool. [1]

Why 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid Cannot Be Replaced by Generic Pyrimidine-4-carboxylic Acid Analogs


Simple in-class substitution of pyrimidine-4-carboxylic acid intermediates is not scientifically valid because the nature of the 2,6-substituents dictates both downstream synthetic utility and the pharmacological profile of derived bioactive compounds. The 2,6-bis(methylamino) substitution pattern is required for the synthesis of Ro 04-6790, a pyrimidine-based 5-HT₆ receptor antagonist whose target affinity differs measurably from the corresponding 2,6-bis(methylamino)pyridine analog (Ro 63-0563). [1] Furthermore, the bis(methylamino) groups confer physical properties—including a boiling point of 462.4°C and density of 1.43 g/cm³—that diverge substantially from 2,6-dichloropyrimidine-4-carboxylic acid (boiling point ~374.9°C, density ~1.7 g/cm³) and unsubstituted pyrimidine-4-carboxylic acid (boiling point ~318.7°C, density ~1.40 g/cm³). These differences directly impact reaction compatibility, purification strategy, and final product purity profiles.

Quantitative Differentiation Evidence for 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid Relative to Closest Comparators


Scaffold-Dependent 5-HT₆ Receptor Binding Affinity: Pyrimidine (Target-Derived Ro 04-6790) vs. Pyridine Analog (Ro 63-0563)

The target compound is the essential synthetic intermediate for Ro 04-6790 (4-amino-N-(2,6-bis(methylamino)pyrimidin-4-yl)benzenesulfonamide). In a direct head-to-head study using [³H]-LSD displacement at recombinant human and rat 5-HT₆ receptors, Ro 04-6790 (pyrimidine scaffold) demonstrated distinct affinity compared with Ro 63-0563, the analogous compound built on a 2,6-bis(methylamino)pyridine scaffold. [1] The pyridine-based Ro 63-0563 exhibited 0.56–0.65 log units higher binding affinity than the pyrimidine-based Ro 04-6790, corresponding to approximately 3.6–4.5-fold greater potency.

5-HT6 receptor radioligand binding pyrimidine scaffold

Scaffold-Dependent Functional Antagonism at 5-HT₆ Receptors: pA₂ Comparison

In functional cAMP accumulation assays using HeLa cells stably expressing the human 5-HT₆ receptor, both Ro 04-6790 (pyrimidine scaffold, derived from the target compound) and Ro 63-0563 (pyridine scaffold) behaved as competitive antagonists. However, Ro 63-0563 displayed a 0.35 log unit higher pA₂ value, indicating approximately 2.2-fold greater functional antagonist potency. Both compounds lacked agonist or inverse agonist activity, confirming pure antagonist profiles. [1]

5-HT6 receptor functional antagonism cAMP assay

Boiling Point as a Proxy for Thermal Stability and Distillation Compatibility: Target Compound vs. Common Pyrimidine-4-carboxylic Acid Analogs

The boiling point of 2,6-bis(methylamino)pyrimidine-4-carboxylic acid (462.4°C at 760 mmHg) is substantially higher than that of 2,6-dichloropyrimidine-4-carboxylic acid (374.9°C) , pyrimidine-4-carboxylic acid (318.7°C) , and 2-(methylamino)pyrimidine-4-carboxylic acid (387.4°C) , as reported in authoritative chemical databases. The elevated boiling point, driven by enhanced intermolecular hydrogen bonding from the two methylamino groups and carboxylic acid moiety, implies greater thermal stability and distinct volatility behavior. This difference is relevant for reaction protocols operated at elevated temperatures or for purification via vacuum distillation, where compounds with lower boiling points may undergo premature evaporation or decomposition.

thermal stability boiling point purification compatibility

Density as a Handling and Formulation Parameter: Target Compound vs. Key Analogs

The calculated density of 2,6-bis(methylamino)pyrimidine-4-carboxylic acid (1.43 g/cm³) falls between that of 2,6-dichloropyrimidine-4-carboxylic acid (1.7 g/cm³) and pyrimidine-4-carboxylic acid (1.403 g/cm³) . This intermediate density reflects the balance between the mass-contributing chlorine atoms in the dichloro analog and the lighter, hydrogen-bonding-capable methylamino and carboxylic acid groups in the target compound. Density directly influences solid handling behavior, bulk powder flow, and volumetric dosing accuracy in automated synthesis platforms.

density material handling formulation

High-Value Application Scenarios for 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid (CAS 16490-29-2)


Synthesis of 5-HT₆ Receptor Antagonist Pharmacological Tool Compounds

The compound is the direct synthetic precursor to Ro 04-6790, a selective 5-HT₆ receptor antagonist with pKᵢ values of 7.26 (human) and 7.35 (rat) at recombinant 5-HT₆ receptors, and >100-fold selectivity over 23 other receptor binding sites. [1] Ro 04-6790 behaves as a competitive antagonist (pA₂ = 6.75) with no agonist or inverse agonist activity, making it suitable for in vivo behavioral pharmacology studies including 5-HT₆-mediated stretching, yawning, and chewing paradigms. [1] Procurement of the carboxylic acid intermediate enables in-house synthesis and derivatization of the Ro 04-6790 scaffold.

High-Temperature Synthetic Route Development Requiring Thermally Stable Pyrimidine Intermediates

With a boiling point of 462.4°C at 760 mmHg , 2,6-bis(methylamino)pyrimidine-4-carboxylic acid offers a ~88°C higher thermal ceiling than the corresponding 2,6-dichloro analog (374.9°C) and a ~144°C advantage over unsubstituted pyrimidine-4-carboxylic acid (318.7°C) . This thermal stability window is advantageous for amide coupling, esterification, or decarboxylative cross-coupling reactions performed at elevated temperatures, where less stable intermediates may decompose before reaching the desired conversion.

Medicinal Chemistry Scaffold-Hopping Campaigns Comparing Pyrimidine vs. Pyridine Cores

Structure–activity relationship (SAR) studies exploring the impact of heterocyclic core replacement (pyrimidine vs. pyridine) on 5-HT₆ receptor pharmacology rely on matched-pair comparisons between Ro 04-6790 and Ro 63-0563. [1] The pyrimidine scaffold yields a 0.56–0.65 log unit lower binding affinity and a 0.35 log unit lower functional potency, providing a distinct SAR data point for optimizing target engagement windows. The carboxylic acid intermediate enables parallel synthesis of pyrimidine-based analog libraries for such scaffold-hopping efforts.

Precision Solid Dispensing in Automated Synthesis Platforms

The compound's density of 1.43 g/cm³ is measurably distinct from both 2,6-dichloropyrimidine-4-carboxylic acid (1.7 g/cm³) and unsubstituted pyrimidine-4-carboxylic acid (1.403 g/cm³) . In automated solid-dosing robotic systems, this density value informs gravimetric calibration parameters, reducing dispensing errors when switching between pyrimidine-4-carboxylic acid intermediates and minimizing cross-contamination risk in multi-step library synthesis protocols.

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